1-[1-(Dimethoxymethyl)vinyl]pyrrolidine
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3,3-dimethoxyprop-1-en-2-yl)pyrrolidine |
InChI |
InChI=1S/C9H17NO2/c1-8(9(11-2)12-3)10-6-4-5-7-10/h9H,1,4-7H2,2-3H3 |
InChI Key |
VMICPOFPVJONSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=C)N1CCCC1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Prop-1-en-2-yl)pyrrolidine
- Structure : Vinyl group attached to the pyrrolidine ring.
- Synthesis : Generated in situ from acetone and pyrrolidine under microwave irradiation for constructing oxygen polycyclic compounds (e.g., benzo[1,3]cyclopropa[1,2-b]chromene-4,5-diones) .
- Applications : Intermediate in tandem reactions for synthesizing complex heterocycles.
1-(2-Methylpropenyl)pyrrolidine
- Structure : Enamine derivative with a branched vinyl substituent.
- Synthesis : Prepared via enamine formation, widely used in organic synthesis for its reactivity .
Comparison : Both compounds serve as reactive intermediates, but 1-(prop-1-en-2-yl)pyrrolidine is specifically optimized for microwave-assisted cycloadditions, whereas 1-(2-methylpropenyl)pyrrolidine is more versatile in enamine chemistry.
Acylated Pyrrolidine Derivatives
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine
- Structure : Aromatic acyl group with a methylenedioxyphenyl moiety.
- Bioactivity: Exhibits strong binding to monoamine oxidase A (MAO-A), a target for antidepressant and neuroprotective therapies .
Comparison: Acylated derivatives demonstrate structure-dependent bioactivity. The unsaturated dodecadienoyl variant prioritizes safety evaluation, while the methylenedioxyphenyl-substituted compound shows therapeutic promise for neurological disorders.
Phencyclidine (PCP) Analogs
1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy)
- Structure : Pyrrolidine fused to a phenylcyclohexyl group.
- Pharmacology : Binds to sigma receptors, inducing dose-dependent EEG changes (theta waves at low doses; high-amplitude slow waves at high doses) and behavioral effects (ataxia, seizures) .
- Toxicity : Lower therapeutic index compared to PCP but higher than morpholine analogs .
1-[1-(2-Thienyl)-cyclohexyl]-pyrrolidine (TCPy)
- Structure : Thiophene replaces phenyl in PCPy.
- Activity : Similar potency to PCP in rotarod ataxia tests but reduced lethality .
Comparison : Substitution of the aromatic ring (phenyl vs. thienyl) modulates receptor affinity and toxicity. PCPy is regulated as a controlled substance due to its psychoactive effects .
Medicinal Chemistry Derivatives
NVP-LAF237 (1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine)
- Structure: Pyrrolidine with cyano and adamantyl-acetyl groups.
- Activity : Potent dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes, with >90% oral bioavailability and sustained antihyperglycemic effects .
- Design : Optimized from earlier analogs (e.g., NVP-DPP728) for enhanced stability and selectivity .
Comparison : Unlike PCP analogs, this compound exemplifies targeted drug design for metabolic diseases, leveraging pyrrolidine’s conformational stability.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Utility : Microwave-assisted synthesis (e.g., ) and enamine chemistry (e.g., ) highlight pyrrolidine’s adaptability in constructing complex scaffolds.
- Therapeutic Potential: Acylated derivatives (e.g., ) and DPP-IV inhibitors (e.g., ) underscore pyrrolidine’s role in targeting enzymes and receptors.
- Safety Concerns : Structural alerts in acylated compounds (e.g., ) and neurotoxicity of PCP analogs (e.g., ) necessitate rigorous evaluation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, and how are reaction conditions optimized?
- Methodological Answer :
- Nucleophilic substitution : React pyrrolidine derivatives with dimethoxymethyl vinyl halides in polar aprotic solvents (e.g., DMF) under reflux, using potassium carbonate as a base. Monitor completion via TLC .
- Cross-coupling reactions : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives in dioxane/water mixtures at elevated temperatures (105°C). Optimize stoichiometry to minimize side products .
- Key analytical validation : Confirm purity via ¹H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) and LC-MS ([M+H]⁺ peaks) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify dimethoxymethyl protons (δ ~3.2–3.4 ppm) and vinyl group signals (δ ~5.5–6.5 ppm). Use DMSO-d₆ for polar intermediates .
- LC-HRMS : Resolve molecular ion peaks (e.g., [M+H]⁺ = 404.1974) to confirm molecular formula and detect impurities .
- TLC monitoring : Use ethyl acetate/hexane mixtures to track reaction progress and isolate intermediates .
Advanced Research Questions
Q. How can computational methods accelerate reaction design and optimization for this compound?
- Methodological Answer :
- Reaction path searches : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and predict regioselectivity in vinyl-pyrrolidine coupling .
- Machine learning : Train models on experimental datasets (e.g., solvent effects, catalyst performance) to recommend optimal conditions (temperature, catalyst loading) .
- Validation : Cross-check computational predictions with experimental yields (e.g., 36–93% in palladium-mediated couplings) .
Q. How to resolve contradictions in reported biological activity data for pyrrolidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., dimethoxymethyl vs. benzyl groups) and assay activity against target receptors (e.g., orexin receptors). Use molecular docking to rationalize binding affinities .
- Control experiments : Verify purity (>95% via HPLC) and exclude solvent interference (e.g., DMF residuals) in bioassays .
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ measurement methods) .
Q. What strategies mitigate challenges in scaling up lab-scale syntheses of this compound?
- Methodological Answer :
- Process intensification : Transition from batch to flow reactors for exothermic steps (e.g., Grignard additions) to improve safety and yield .
- Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce costs and metal leaching .
- Solvent selection : Replace dioxane with cyclopentyl methyl ether (CPME) for greener, scalable extractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
